
N-(4-(2-((2-氯吡啶-3-基)氨基)-2-氧代乙基)噻唑-2-基)-4-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide” is a complex organic compound. It contains a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry . This compound is part of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives that were designed and synthesized for potential biological activities .
科学研究应用
Antimicrobial Activity
The synthesized derivatives of this compound have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results indicate that certain derivatives exhibit promising antimicrobial properties . Thiazole derivatives, including this compound, may disrupt bacterial lipid biosynthesis or employ other mechanisms to combat microbial infections.
Anticancer Potential
Cancer remains a significant global health challenge, and novel therapeutic agents are urgently needed. Thiazole derivatives have been explored for their antitumor activities. In particular, compounds derived from this structure were screened against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Among them, derivatives d6 and d7 demonstrated the most potent anticancer effects . These findings suggest that this compound could serve as a lead candidate for rational drug design in cancer therapy.
Drug Resistance Mitigation
The rise of antimicrobial and anticancer drug resistance necessitates the discovery of new molecules with unique modes of action. Thiazole-based compounds, including the one , offer an opportunity to combat drug-resistant pathogens and cancer cells. By understanding their pharmacological activities, researchers can develop strategies to overcome resistance .
Multidisciplinary Approaches
Given the complexity of cancer treatment, multidisciplinary scientific approaches are crucial. Researchers explore the potential of thiazole derivatives to address various challenges associated with cancer. These approaches involve combining knowledge from different fields, such as medicinal chemistry, pharmacology, and molecular biology, to enhance therapeutic outcomes .
Anti-Inflammatory Properties
While not directly studied for this specific compound, the thiazole nucleus has been associated with anti-inflammatory effects. Other thiazole derivatives have demonstrated anti-inflammatory activity, making this class of compounds interesting for further investigation .
Antibacterial and Antifungal Applications
Thiazole derivatives have been investigated for their antibacterial and antifungal properties. Although the exact mechanism of action may vary, these compounds can potentially inhibit bacterial growth and fungal proliferation. Researchers continue to explore their effectiveness against specific pathogens .
未来方向
The future directions for research on this compound could include further investigation into its potential biological activities, as well as exploration of its synthesis, chemical properties, and mechanism of action. The development of new drugs that can decrease drug resistance and reduce unpleasant side effects is a major challenge of this century . Therefore, investigating small molecule antitumor agents, such as this compound, is highly desirable .
作用机制
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines .
Mode of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their activity, thereby preventing the proliferation of cancer cells.
Biochemical Pathways
Given that 2-aminothiazole derivatives have been used in the development of anticancer drugs , it can be inferred that this compound may affect pathways related to cell proliferation and survival.
Result of Action
Given that 2-aminothiazole derivatives have shown potent inhibitory activity against various human cancerous cell lines , it can be inferred that this compound may result in the inhibition of cancer cell proliferation.
属性
IUPAC Name |
N-[4-[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2S/c18-15-13(2-1-7-20-15)22-14(24)8-12-9-26-17(21-12)23-16(25)10-3-5-11(19)6-4-10/h1-7,9H,8H2,(H,22,24)(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVLCEJAKDTTCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate](/img/structure/B2407639.png)

![9-Oxa-5-azaspiro[3.6]decane](/img/structure/B2407643.png)
![4-[(4-oxo-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2407645.png)

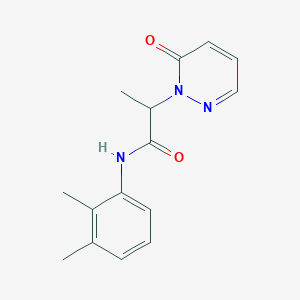

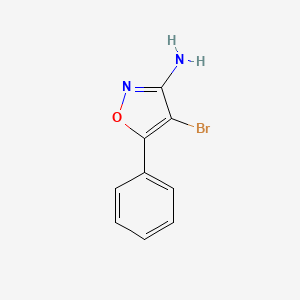
![(Z)-2-(2-fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2407652.png)
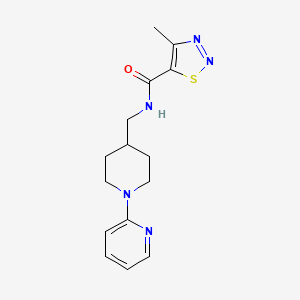
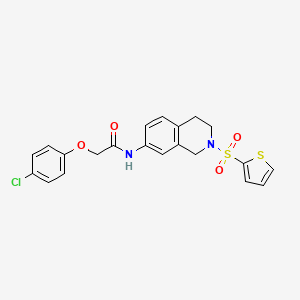
![2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2407658.png)
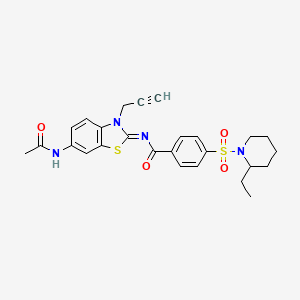
![N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2407660.png)